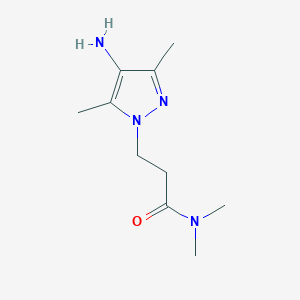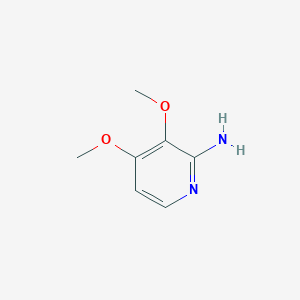
2-(Pyrrolidin-3-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-3-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the quinoline ring, followed by cyclization to introduce the pyrrolidine ring .
Industrial Production Methods: Industrial production methods for 2-(Pyrrolidin-3-yl)quinoline often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
化学反応の分析
Types of Reactions: 2-(Pyrrolidin-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can reduce double bonds or other functional groups to simpler forms.
Substitution: Common in introducing different substituents on the quinoline or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve nucleophiles or electrophiles in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the quinoline or pyrrolidine rings .
科学的研究の応用
2-(Pyrrolidin-3-yl)quinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(Pyrrolidin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
類似化合物との比較
Pyrrolidin-2-one: Known for its biological activities and used in drug development.
Quinolinyl-pyrazoles: Studied for their pharmacological properties and potential therapeutic applications
Uniqueness: 2-(Pyrrolidin-3-yl)quinoline stands out due to its unique combination of the quinoline and pyrrolidine rings, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various fields .
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2-pyrrolidin-3-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-2-4-12-10(3-1)5-6-13(15-12)11-7-8-14-9-11/h1-6,11,14H,7-9H2 |
InChIキー |
KCRNMNNJAWSTIT-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate](/img/structure/B13526433.png)
![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)

![Benzothiazole, 2-[(aminooxy)methyl]-](/img/structure/B13526461.png)




![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)


![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)

